Isoguvacine is a conformationally restricted analogue of GABA [, ]. It acts as a potent and specific agonist for GABAA receptors [, , , , , , , , , ], mimicking the inhibitory effects of GABA in the central nervous system []. It is widely used in research to investigate the function and pharmacology of GABAA receptors [, , , , , , , , , , , , , , , , , , , , , , , , ].
Isoguvacine is classified under the category of GABA A receptor agonists. It is chemically defined as 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid hydrochloride, with a molecular formula of C₆H₉NO₂·HCl and a molecular weight of 163.6 g/mol. The compound has been cataloged under several identifiers including its CAS number 68547-97-7 and PubChem CID 155107. Its structural representation can be expressed using the SMILES notation: C1CNCC=C1C(=O)O.Cl .
The synthesis of isoguvacine typically involves multi-step organic reactions that may include cyclization and functional group transformations. One common method for synthesizing isoguvacine involves starting from simple pyridine derivatives, which undergo hydrogenation followed by carboxylation to yield the desired tetrahydropyridine structure.
Technical details regarding the synthesis process often include:
The molecular structure of isoguvacine features a tetrahydropyridine ring with a carboxylic acid substituent. The three-dimensional conformation can be modeled using computational chemistry software to visualize its spatial arrangement.
Isoguvacine undergoes various chemical reactions that are crucial for its function as a GABA A receptor agonist. Notably:
The mechanism of action of isoguvacine primarily involves its binding to GABA A receptors located on neurons. Upon binding:
This mechanism underlies its applications in research related to epilepsy and other neurological disorders where modulation of inhibitory signaling is beneficial.
Isoguvacine exhibits several notable physical and chemical properties:
Isoguvacine finds applications across various fields of scientific research:
Isoguvacine (IUPAC name: 1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a conformationally restricted GABA analogue characterized by a cyclic carboxy-substituted structure. Its core consists of a partially unsaturated six-membered heterocyclic ring with the carboxylic acid moiety positioned at the 4-carbon, creating a trans-configured aminocrotonic acid derivative [5] [7]. This rigid bicyclic structure locks the molecule in an extended conformation that mimics the bioactive conformation of GABA when bound to GABAA receptors. The hydrochloride salt form (C₆H₉NO₂·HCl) predominates in research applications due to enhanced stability and solubility, with a molecular weight of 163.60 g/mol [4] [7].
Synthesis typically proceeds through multistep organic routes starting from readily available heterocyclic precursors. One efficient pathway involves:
Alternative synthetic approaches have been explored to improve yield and purity:
Table 1: Synthesis Methods for Isoguvacine Hydrochloride
Method | Key Steps | Yield | Advantages |
---|---|---|---|
Heterocyclic alkylation | N-alkylation followed by hydrolysis | Moderate (40-50%) | Simple starting materials |
Decarboxylative cyclization | Cyclization under acidic conditions | Higher (65-70%) | Better regioselectivity |
Catalytic hydrogenation | Selective reduction of pyridine derivatives | Variable (50-60%) | Avoids strong acids/bases |
The molecular conformation has been confirmed through X-ray crystallography and NMR spectroscopy, revealing a planar carboxylic acid group orthogonal to the partially saturated ring system. This spatial arrangement creates a pharmacophore geometry that optimally engages with the GABA binding pocket through ionic and hydrogen-bonding interactions [3] [7].
Isoguvacine hydrochloride presents as a white to light yellow crystalline solid with high hygroscopicity, requiring storage in sealed, moisture-controlled environments [4] [7]. Its water solubility is exceptionally high (100 mg/mL, equivalent to 611.25 mM at room temperature), significantly exceeding GABA's solubility profile. This property facilitates experimental applications in physiological buffers. In contrast, solubility in organic solvents is limited, with only slight solubility observed in methanol and negligible solubility in nonpolar solvents [4] [7].
The compound exhibits pH-dependent ionization characteristics critical to its biological activity:
Its experimentally determined pKa values are 4.22 (carboxylic acid) and 9.85 (secondary amine), explaining the zwitterionic behavior at physiological pH [4] [7]. The calculated partition coefficient (logP) of -1.35 indicates high hydrophilicity and limited membrane permeability, consistent with its design as a polar GABA mimetic restricted to peripheral administration in research settings.
Stability studies reveal significant degradation concerns:
Table 2: Physicochemical Profile of Isoguvacine Hydrochloride
Property | Value/Characteristic | Method/Notes |
---|---|---|
Molecular Formula | C₆H₁₀ClNO₂ | Hydrochloride salt |
Molecular Weight | 163.60 g/mol | - |
Melting Point | >220°C (dec.) | Decomposition observed |
Water Solubility | 611.25 mM (100 mg/mL) | 25°C |
pKa | 4.22 (COOH), 9.85 (NH⁺) | Potentiometric titration |
logP | -1.35 | Calculated, hydrochloride form |
Crystal Form | Monoclinic | X-ray diffraction |
Isoguvacine demonstrates distinctive receptor selectivity compared to GABA and other analogues. While GABA activates all ionotropic (GABAA, GABA-ρ) and metabotropic (GABAB) receptor classes, isoguvacine exhibits >200-fold selectivity for GABAA receptors over GABAB sites [2] [5] [8]. Its potency at GABAA receptors (EC₅₀ = 5.2 μM in rat cortical wedges) approaches that of GABA itself, but with significantly reduced activity at GABA transporters [5] [6]. This selective pharmacological profile establishes it as a crucial tool for distinguishing GABAA-mediated responses in complex neuropharmacological studies.
Molecular docking analyses reveal key binding interactions differentiating isoguvacine from structurally related agonists:
Table 3: Comparative Pharmacology of GABA Agonists at GABAA Receptors
Compound | Receptor Subtype Selectivity | Relative Efficacy (%) | Potency (EC₅₀, μM) | Key Structural Features |
---|---|---|---|---|
GABA | Pan-GABA receptor agonist | 100 (reference) | 1.5-3.0 | Flexible backbone |
Isoguvacine | Selective GABAA agonist | 95-100 | 5.2 | Carbocyclic constraint |
Muscimol | GABAA/GABA-ρ agonist | 90-110 | 0.8 | 3-Hydroxyisoxazole bioisostere |
THIP | GABAA partial agonist | 60-75 | 12.5 | Isoxazolopyridinone scaffold |
CACA | GABA-ρ selective agonist | <10 at GABAA | 35 (GABA-ρ) | Partially folded conformation |
Functional characterization across recombinant receptors shows distinctive efficacy profiles:
Compared to structural analogs:
These structure-activity relationships highlight how subtle modifications dramatically alter receptor subtype selectivity and functional activity, enabling precise pharmacological dissection of GABAergic signaling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7